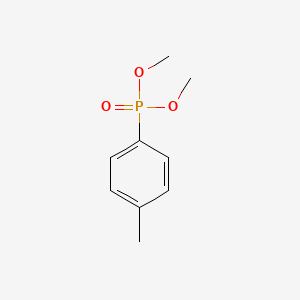![molecular formula C12H18N2O8S2 B14718543 [(3-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate CAS No. 22974-35-2](/img/structure/B14718543.png)
[(3-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate typically involves the reaction of 3-nitroaniline with diethanolamine, followed by sulfonation with methanesulfonyl chloride. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
[(3-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonate groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various functionalized compounds.
Aplicaciones Científicas De Investigación
[(3-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(3-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The sulfonate groups may also play a role in enhancing the compound’s solubility and reactivity .
Comparación Con Compuestos Similares
[(3-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate can be compared with similar compounds such as [(4-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate. While both compounds share similar structural features, the position of the nitro group can significantly influence their chemical reactivity and biological activity. This compound is unique in its specific applications and properties.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique structural properties and reactivity make it a valuable tool for various chemical, biological, and medical studies.
Propiedades
Número CAS |
22974-35-2 |
|---|---|
Fórmula molecular |
C12H18N2O8S2 |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
2-[N-(2-methylsulfonyloxyethyl)-3-nitroanilino]ethyl methanesulfonate |
InChI |
InChI=1S/C12H18N2O8S2/c1-23(17,18)21-8-6-13(7-9-22-24(2,19)20)11-4-3-5-12(10-11)14(15)16/h3-5,10H,6-9H2,1-2H3 |
Clave InChI |
PUASMJZCKYGRMS-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCCN(CCOS(=O)(=O)C)C1=CC(=CC=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


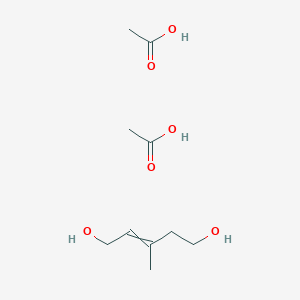
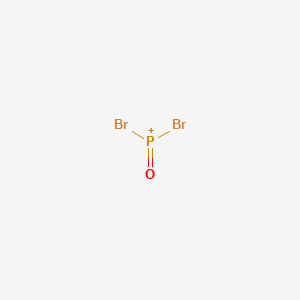
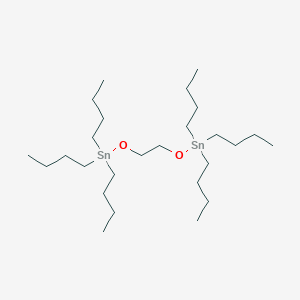
![Chloro[3-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14718481.png)


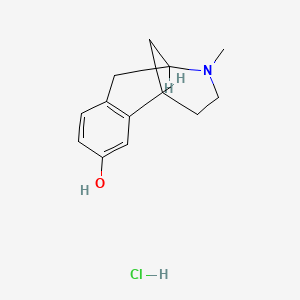

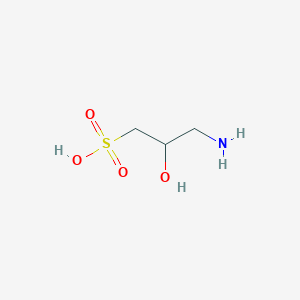
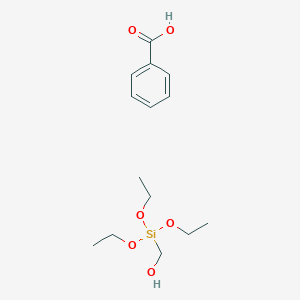
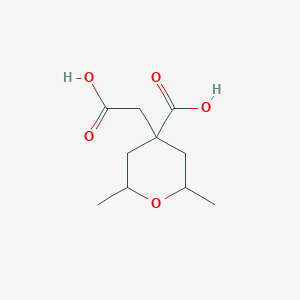
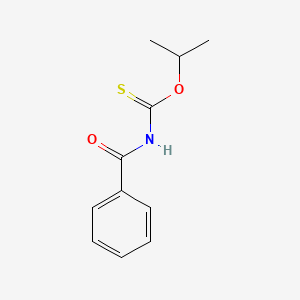
![(2z)-(4-Chlorophenyl){[4-(dimethylamino)phenyl]imino}ethanenitrile](/img/structure/B14718522.png)
